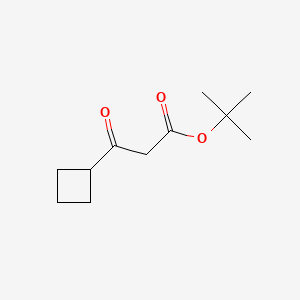

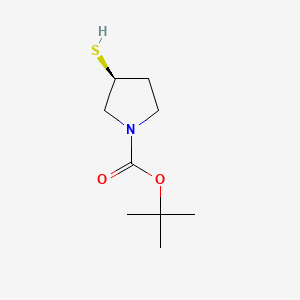

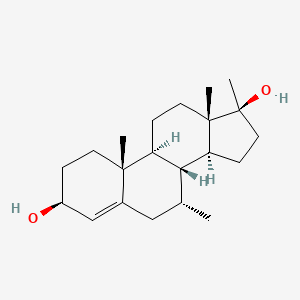

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate

Descripción general

Descripción

“(S)-Benzyl 3-mercaptopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H15NO2S .

Molecular Structure Analysis

The molecular weight of “(S)-Benzyl 3-mercaptopyrrolidine-1-carboxylate” is 237.32 .Physical And Chemical Properties Analysis

The boiling point of “(S)-Benzyl 3-mercaptopyrrolidine-1-carboxylate” is predicted to be 368.0±42.0 °C . The density is predicted to be 1.21±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Metabolic Studies : Daniel, Gage, and Jones (1968) studied the metabolism of a similar compound, 3,5-di-tert.-butyl-4-hydroxytoluene, in rats and humans, highlighting its biotransformation pathways (Daniel, Gage, & Jones, 1968).

Organic Synthesis Applications : Wustrow and Wise (1991) reported on the coupling of arylboronic acids with a pyridine derivative, demonstrating the utility of tert-butylcarbonyl groups in organic synthesis (Wustrow & Wise, 1991).

Asymmetric Synthesis : Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing the role of similar tert-butyl structures in asymmetric syntheses (Chung et al., 2005).

Chemical Reactions with Singlet Oxygen : Wasserman et al. (2004) investigated the reactions of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, relevant to the study of similar tert-butyl structures (Wasserman et al., 2004).

Drug Metabolism and Pharmacology : Prakash et al. (2008) explored the metabolism of a tert-butyl-benzyl compound, which is crucial for understanding the metabolism of similar compounds in drug development (Prakash et al., 2008).

Synthesis of Macrocyclic Inhibitors : Sasaki et al. (2020) demonstrated the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, important for developing novel macrocyclic inhibitors (Sasaki et al., 2020).

α-Amidoalkylation Reactions : Dobrev, Benin, and Nechev (1992) discussed α-amidoalkylation of nucleophiles, pertinent to the chemistry of tert-butyl esters (Dobrev, Benin, & Nechev, 1992).

Polymer Science Applications : Ayrey, Poller, and Siddiqui (1972) researched the use of organotin compounds, including tert-butyl derivatives, in the stabilization of polyvinyl chloride, indicating its relevance in material science (Ayrey, Poller, & Siddiqui, 1972).

Safety and Hazards

Propiedades

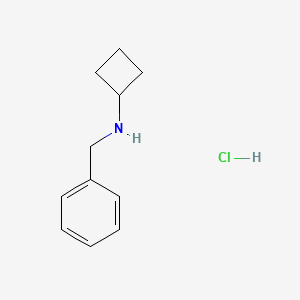

IUPAC Name |

tert-butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCJLUVFPPQLX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730897 | |

| Record name | tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate | |

CAS RN |

156371-85-6 | |

| Record name | tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)

![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 6-hydroxy-, methyl ester](/img/no-structure.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 1-(phenylmethyl)-](/img/structure/B599803.png)